Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Description

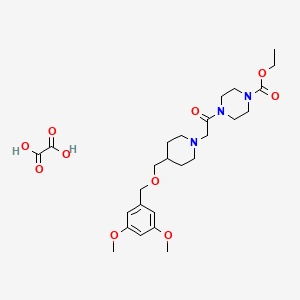

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a piperazine-piperidine hybrid compound with a 3,5-dimethoxybenzyl ether substituent and an oxalate counterion. Its structure combines a piperidine ring linked via an acetyl-piperazine backbone, modified with a benzyloxy-methyl group and ethyl carboxylate ester (Fig. 1). The oxalate salt enhances solubility and bioavailability, making it relevant for pharmacological applications .

Properties

IUPAC Name |

ethyl 4-[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N3O6.C2H2O4/c1-4-33-24(29)27-11-9-26(10-12-27)23(28)16-25-7-5-19(6-8-25)17-32-18-20-13-21(30-2)15-22(14-20)31-3;3-1(4)2(5)6/h13-15,19H,4-12,16-18H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTBIELEIYXIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps:

Formation of the piperidine derivative

Starting with 3,5-dimethoxybenzyl alcohol, it is reacted with a suitable base to form the corresponding benzylate.

This intermediate then undergoes alkylation with piperidine to yield a 3,5-dimethoxybenzyl piperidine.

Acetylation

The piperidine derivative is then acetylated using acetic anhydride to introduce the acetyl group, forming 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl intermediate.

Coupling with piperazine

This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the final product.

Oxalate formation

Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated continuous flow reactors to ensure consistency and scalability. High-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation

This compound can be oxidized at specific positions, particularly the piperidine ring, using oxidizing agents like hydrogen peroxide or permanganate.

Reduction

Reduction can occur at the carbonyl or amine groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution

Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: : Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions typically include oxidized derivatives, reduced amines or alcohols, and substituted analogs with varying functional groups attached.

Scientific Research Applications

This compound finds applications across several scientific disciplines:

Chemistry

Used as a building block in the synthesis of more complex organic molecules.

Serves as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology

Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Explored for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

Industry

Utilized in the development of novel materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is complex and involves several molecular targets and pathways:

Binding to receptors

It may interact with specific receptors in the body, modulating their activity.

Inhibition of enzymes

The compound could inhibit key enzymes involved in various metabolic pathways, affecting cellular processes.

Alteration of signal transduction

It might influence signal transduction pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Substituent Variations

The compound shares a piperazine-piperidine-acetyl core with analogs such as:

- Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate (): Features 3,5-dimethyl and diphenyl groups on the piperidine ring, enhancing steric bulk but reducing polarity compared to the target compound’s dimethoxybenzyl group.

- Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate (): Contains a biphenyl ether group, offering greater aromaticity but lower solubility due to hydrophobic biphenyl vs. polar dimethoxybenzyl.

- 1-(3-Ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate (): Substitutes pyridinylmethyl and ethoxy-methoxybenzyl groups, which may improve metal-binding capacity but reduce metabolic stability .

Table 1: Structural Comparison of Key Analogs

Crystallographic and Conformational Analysis

- The target compound’s piperidine ring adopts a chair conformation, similar to analogs in and . However, the 3,5-dimethoxybenzyl group introduces torsional strain (C–O–C bond angles: ~113–119°) compared to the less strained 3,5-dimethyl substituents (C–C bond angles: ~109°) .

- Crystal packing in monoclinic systems (e.g., P2₁/n) is common among these derivatives, but the dimethoxybenzyl group may reduce symmetry due to bulkier substituents .

Physicochemical Properties

Solubility and Stability

- The oxalate counterion in the target compound improves aqueous solubility (similar to and ), whereas non-ionic analogs (e.g., ) show lower solubility .

- The dimethoxy groups enhance polarity (logP ~2.1 predicted) compared to diphenyl-substituted analogs (logP ~3.5) .

Thermal Stability

- Piperazine-oxalate salts (e.g., target compound, ) decompose at ~200–220°C, while ester derivatives without oxalate () degrade at lower temperatures (~150–180°C) due to ester hydrolysis .

Pharmacological Activity

Antioxidant Potential

- Piperazine derivatives with electron-donating groups (e.g., methoxy in the target compound) exhibit superior superoxide radical scavenging (e.g., 70–93% inhibition at 1 mM in ) compared to N-methylpiperazine or fluorophenyl analogs (≤50% inhibition) .

Enzyme Inhibition

- Flexibility from the dimethoxybenzyl group may enhance binding to the AChE gorge, similar to benzothiazole-piperazine hybrids in .

Biological Activity

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperazine core, which is often associated with various pharmacological effects, including neuroactive properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : The piperidine and piperazine moieties are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction can influence mood regulation and cognitive functions.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially mitigating oxidative stress in cellular environments. This effect is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, contributing to its potential use in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro experiments have shown that this compound exhibits notable activity against various cell lines:

- Cancer Cell Lines : The compound has been tested against several cancer cell lines (e.g., HeLa, MCF-7), showing cytotoxic effects at specific concentrations. The IC50 values indicate a promising potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Pain Relief : In rodent models, the administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.

- Neuroprotective Effects : Studies involving models of neurodegenerative diseases indicated that the compound could reduce neuroinflammation and promote neuronal survival.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study on Neuroprotection : A study involving a piperazine derivative demonstrated significant neuroprotective effects in models of Alzheimer's disease. The findings suggest that similar compounds may offer protective benefits against neurodegeneration.

- Clinical Trials for Pain Management : Clinical trials assessing piperidine derivatives for chronic pain management reported improvements in patient-reported outcomes and reduced reliance on opioid medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.